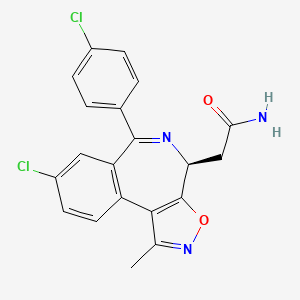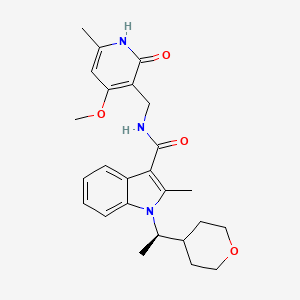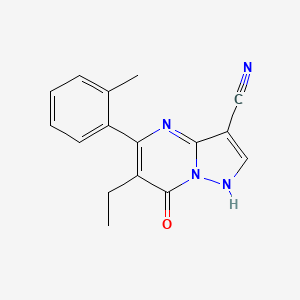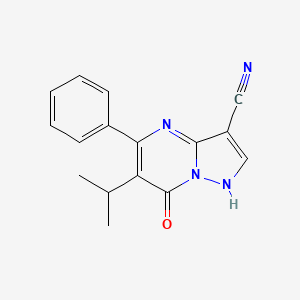
Cyanine5.5 carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanine5.5 carboxylic acid: is a fluorescent dye belonging to the cyanine family, which is known for its applications in biological labeling and imaging. This compound emits light in the near-infrared region, making it particularly useful for in vivo imaging and other applications where deep tissue penetration is required. The dye is characterized by its high sensitivity, stability, and narrow absorption spectrum .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyanine5.5 carboxylic acid can be synthesized through a series of organic reactions involving the formation of a polymethine bridge between two nitrogen atoms. The synthesis typically involves the following steps:
Formation of the Indole Derivative: The initial step involves the synthesis of an indole derivative, which serves as the core structure.
Polymethine Bridge Formation: The indole derivative is then reacted with a polymethine chain precursor under basic conditions to form the polymethine bridge.
Introduction of Carboxylic Acid Group:
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. The process includes:
Bulk Synthesis of Indole Derivatives: Large-scale production of the indole derivatives using automated reactors.
Continuous Flow Synthesis: Utilizing continuous flow reactors for the formation of the polymethine bridge to ensure consistent quality and yield.
Purification and Quality Control: The final product is purified using chromatographic techniques and subjected to rigorous quality control to ensure high purity and performance.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Cyanine5.5 carboxylic acid can undergo oxidation reactions, particularly at the polymethine bridge, leading to the formation of oxidized derivatives.
Reduction: The compound can also be reduced, although this is less common due to the stability of the polymethine bridge.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products:
Oxidized Derivatives: Products formed from oxidation reactions.
Reduced Derivatives: Products formed from reduction reactions.
Substituted Derivatives: Various substituted products depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Cyanine5.5 carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Widely used in fluorescence microscopy, flow cytometry, and other imaging techniques to label and track biological molecules.
Medicine: Employed in diagnostic imaging, particularly for in vivo imaging due to its near-infrared emission, which allows for deep tissue penetration.
Industry: Used in the development of imaging agents and diagnostic tools
Wirkmechanismus
The mechanism of action of Cyanine55 carboxylic acid involves its ability to absorb light at a specific wavelength and emit light at a longer wavelengthThe dye can be conjugated to various biomolecules, enabling it to target specific molecular pathways and structures within cells .
Vergleich Mit ähnlichen Verbindungen
- Cyanine5 carboxylic acid
- Cyanine7 carboxylic acid
- Alexa Fluor®680
- IRDye®680RD
- CF™680 Dye
- DyLight™680
Comparison: Cyanine5.5 carboxylic acid is unique due to its specific emission wavelength in the near-infrared region, which provides deeper tissue penetration compared to other dyes like Cyanine5 carboxylic acid. Additionally, it offers higher stability and sensitivity, making it more suitable for long-term imaging applications .
Eigenschaften
CAS-Nummer |
1449661-34-0 |
|---|---|
Molekularformel |
C40H43ClN2O2 |
Molekulargewicht |
619.25 |
IUPAC-Name |
1H-Benz[e]indolium, 2-[5-[3-(5-carboxypentyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3-pentadien-1-yl]-1,1,3-trimethyl- |
InChI |
InChI=1S/C40H42N2O2.ClH/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3;1H |
InChI-Schlüssel |
UFNAFNWOXFAMSM-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C=CC=C2)C2=CC=C1N/3C)(C)C3=C/C=C/C=C/C4=[N+](CCCCCC(O)=O)C5=CC=C(C=CC=C6)C6=C5C4(C)C.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


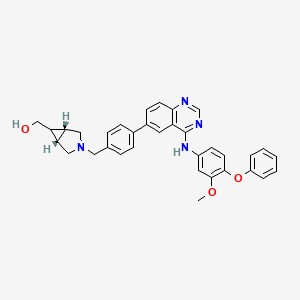
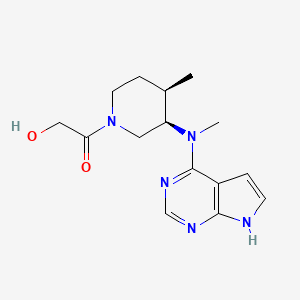
![1-cyclopropyl-6-fluoro-7-[(1S,5R)-8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B606785.png)
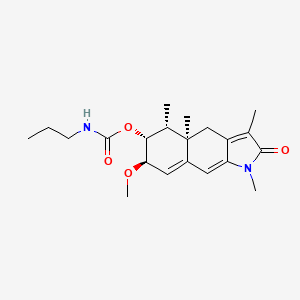
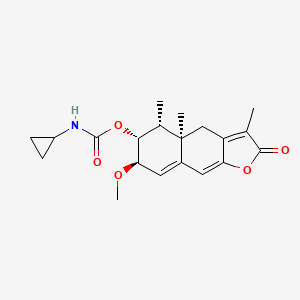
![3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one;dihydrochloride](/img/structure/B606788.png)
![[(2R,3R,4R,5R,6R)-3,4,5-triacetyloxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate](/img/structure/B606790.png)
